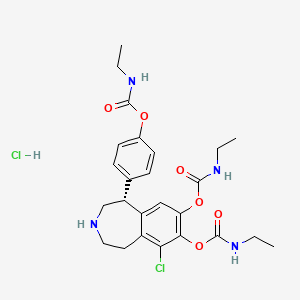

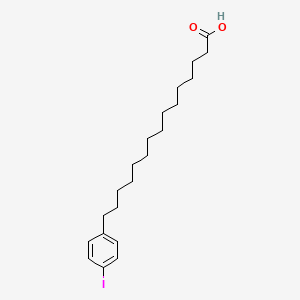

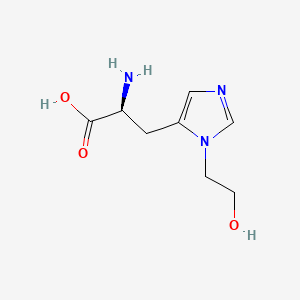

![molecular formula C19H17ClF5NO4S2 B1194565 N-[4-(4-氯苯基)磺酰基-4-(2,5-二氟苯基)环己基]-1,1,1-三氟甲磺酰胺 CAS No. 677772-84-8](/img/structure/B1194565.png)

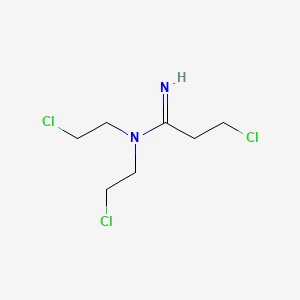

N-[4-(4-氯苯基)磺酰基-4-(2,5-二氟苯基)环己基]-1,1,1-三氟甲磺酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

MRK-560 is a potent inhibitor of γ-secretase (IC50 = 0.65 nM). In vivo, MRK-560 (1-10 mg/kg) reduces diethanolamine-soluble amyloid-β (1-40) (Aβ40) levels in APP-YAC transgenic mouse brain. MRK-560 reduces brain and cerebrospinal fluid Aβ40 levels in rats (ED50s = 6 and 10 mg/kg, respectively). It also decreases brain-soluble Aβ40 and Aβ42 levels and recovers hippocampal long-term potentiation in the Tg2576 transgenic mouse model of Alzheimer's disease.

MRK-560 is an orally bioavailable gamma-secretase inhibitor with the ability to markedly reduce Abeta peptide in the brain and CSF of the rat and confirm the utility of the rat for assessing the effects of gamma-secretase inhibitors on central nervous system Abeta levels in vivo.

科学研究应用

Alzheimer’s Disease Therapy

MRK-560: is a selective inhibitor that has shown higher potency for Presenilin 1 (PS1) over Presenilin 2 (PS2), which are the two isoforms of the catalytic subunit of γ-secretase . This enzyme complex is involved in the production of β-amyloid peptides, which accumulate and form plaques in the brain, a hallmark of Alzheimer’s disease (AD). By selectively inhibiting PS1, MRK-560 could potentially reduce the formation of these plaques without affecting the cleavage of other substrates like Notch, which is crucial for development and cell-fate determination . This selectivity may help mitigate the side effects observed with non-selective γ-secretase inhibitors.

Isoform-Selective Inhibition Mechanism Study

The study of MRK-560 provides insights into the isoform-selective inhibition mechanism . The compound binds to the substrate binding site of PS1 but not PS2. Structural comparisons have identified Thr281 and Leu282 in PS1 as determinants for the isoform-dependent sensitivity to MRK-560 . Understanding this mechanism is vital for the future drug discovery targeting γ-secretase, as it opens avenues for designing drugs that can selectively target specific isoforms of enzymes involved in disease pathways.

Cryo-Electron Microscopy (Cryo-EM) Technique Advancement

The research involving MRK-560 has utilized cryo-electron microscopy (cryo-EM) to determine the structures of PS1 and PS2-containing γ-secretase complexes with and without MRK-560 . This showcases the application of cryo-EM in studying drug interactions at the molecular level, contributing to the advancement of this imaging technique in pharmacological research.

作用机制

- Specifically, MRK-560 has higher potency for Presenilin 1 (PS1) than for Presenilin 2 (PS2), which are the two isoforms of the catalytic subunit of γ-secretase .

- By selectively inhibiting PS1-containing γ-secretase, MRK-560 modulates the cleavage of APP and other substrates .

Target of Action

Mode of Action

Biochemical Pathways

属性

IUPAC Name |

N-[4-(4-chlorophenyl)sulfonyl-4-(2,5-difluorophenyl)cyclohexyl]-1,1,1-trifluoromethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17ClF5NO4S2/c20-12-1-4-15(5-2-12)31(27,28)18(16-11-13(21)3-6-17(16)22)9-7-14(8-10-18)26-32(29,30)19(23,24)25/h1-6,11,14,26H,7-10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZVWDXOIGQJIO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1NS(=O)(=O)C(F)(F)F)(C2=C(C=CC(=C2)F)F)S(=O)(=O)C3=CC=C(C=C3)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17ClF5NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

517.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

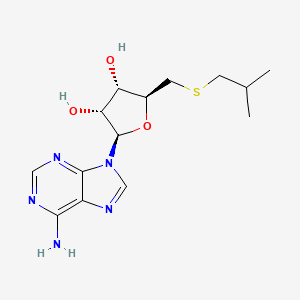

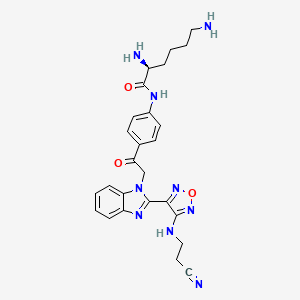

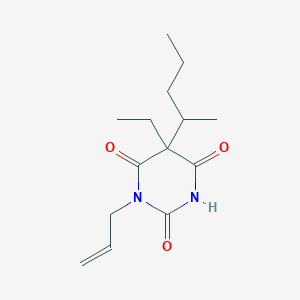

![2-[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-N-(2-hydroxypropyl)acetamide](/img/structure/B1194502.png)